Product packaging for N,N'-Dimethylquinacridone(Cat. No.:CAS No. 19205-19-7)

N,N'-Dimethylquinacridone

Cat. No.: B100281
CAS No.: 19205-19-7
M. Wt: 340.4 g/mol
InChI Key: SCZWJXTUYYSKGF-UHFFFAOYSA-N
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Description

Overview of Quinoacridone Derivatives in Advanced Materials Science

Quinacridone (B94251) (QA) and its derivatives represent a vital class of organic materials that have garnered substantial attention in both academic and industrial research. rsc.org Initially recognized for their robustness as industrial pigments, their unique properties make them highly suitable for advanced applications. rsc.orgrsc.org These compounds are characterized by an extended π-conjugated system within their pentacyclic aromatic structure, which is responsible for strong absorption in the visible light spectrum and, in many cases, intense fluorescence. rsc.orgrsc.org

The inherent chemical, thermal, and photochemical stability of the quinacridone core makes these derivatives robust candidates for long-lasting devices. rsc.org Their favorable carrier-transporting properties have led to extensive exploration in various organic electronic applications, including organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). rsc.orgmdpi.comresearchgate.net The ability to modify the quinacridone structure, particularly at the nitrogen positions, allows for fine-tuning of its electronic and morphological characteristics to optimize device performance. rsc.orgmdpi.com The planar nature of the quinacridone unit facilitates strong π-π interactions, which are crucial for efficient charge transport in the solid state. mdpi.com

Historical Context of DMQA in Organic Electronics and Beyond

The parent compound, quinacridone, has a long history as a commercially important pigment. rsc.org The journey of its derivative, N,N'-Dimethylquinacridone (DMQA), into the realm of organic electronics is a more recent development. Early notable research, such as a 2005 study, demonstrated the use of DMQA as a co-dopant in the emissive layer of OLEDs. aip.org This work highlighted that co-doping with DMQA could significantly improve electroluminescent efficiency and achieve pure green light emission, surpassing the performance of devices with single dopants. aip.org

Subsequent research further solidified DMQA's role as a valuable green dopant material in OLEDs. chemicalbook.comossila.com Studies have shown that using DMQA can lead to highly efficient and stable OLEDs, with some devices achieving luminances exceeding 50,000 cd/m² and high external quantum efficiencies. aip.orgossila.comaip.org It is believed that DMQA helps prevent the formation of excimers, thereby extending the operational lifetime of the devices. ossila.com

Beyond OLEDs, the applications for DMQA have expanded. It has been investigated for use in green light photodetectors, which have practical applications in photo and chemical sensors. ossila.com More recent and novel explorations have studied DMQA for its solid-state emissive properties, including mechano-chromic luminescence, and as a component in molecular sensors. rsc.org In a significant advancement, research published in 2023 explored DMQA as a symmetric bipolar organic molecule for high-performance rechargeable batteries, demonstrating its potential in energy storage technologies. nih.govkaist.ac.kr

Significance of N-Substitution in Quinoacridone Chemistry

The substitution of atoms or groups at the nitrogen positions of the quinacridone molecule, known as N-substitution or N-alkylation, is a critical strategy for modulating the material's properties. rsc.orgrsc.org Unsubstituted quinacridone features strong intermolecular hydrogen bonds between the secondary amine (N-H) of one molecule and the carbonyl (C=O) group of a neighboring molecule. rsc.orgacs.orgacs.org This extensive hydrogen-bonding network leads to high crystal lattice energy, low solubility, and a highly ordered, planar molecular packing in the solid state. acs.orgacs.orgru.nl

By replacing the hydrogen atoms on the nitrogen with alkyl groups, such as the methyl groups in DMQA, these intermolecular hydrogen bonds are eliminated. rsc.orgacs.org This disruption has several profound consequences:

Solubility and Processability: The removal of strong hydrogen bonds generally increases the solubility of the compound in organic solvents, making it more suitable for solution-based processing techniques used in fabricating large-area electronic devices. rsc.orgacs.orgcymitquimica.com

Molecular Packing: The substituent groups influence the way the molecules pack in the solid state. While the disruption of hydrogen bonds can, in some cases, lead to lower field-effect mobilities compared to the pristine quinacridone, the choice of substituent plays a critical role in determining the final charge transport properties. rsc.org

Electronic Properties: N-alkylation typically does not have a major impact on the fundamental optical absorption and emission properties in solution. rsc.orgacs.org However, the changes in solid-state packing can significantly affect the photophysical properties of thin films, such as the degree of redshift in photoluminescence, which is an indicator of π–π interactions. rsc.org

In the case of DMQA, the methyl substitution provides a balance that allows it to function effectively as a semiconductor in OFETs and as an emissive dopant in OLEDs. rsc.orgaip.org Research comparing different N-substituents (e.g., methyl, butyl, phenyl) has shown that the nature of the substituent critically influences charge transport, with methyl substitution being particularly favorable in certain device architectures. rsc.orgresearchgate.net This tunability through N-substitution is what makes quinacridone derivatives, including DMQA, such a versatile and powerful class of materials for modern organic electronics. rsc.org

Compound Data

Compound NameAbbreviation
This compoundDMQA
QuinacridoneQA
N,N'-DibutylquinacridoneDBQA
N,N'-DiphenylquinacridoneDPQA
Coumarin 6C6
Tris-(8-hydroxyquinoline) aluminumAlq3
N,N′-bis(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamineNPB

Table 1: Properties of this compound (DMQA)

PropertyValueReference
Chemical FormulaC22H16N2O2 cymitquimica.comcymitquimica.com
Molecular Weight340.38 g/mol cymitquimica.com
AppearanceRed powder/crystals ossila.com
CAS Number19205-19-7 cymitquimica.com

Table 2: Reported Performance of DMQA in Organic Electronic Devices

Device TypeRole of DMQAKey Performance MetricReference
Organic Field-Effect Transistor (OFET)Active SemiconductorHole Mobility (μh) = 8 × 10-3 cm2 V-1 s-1 Electron Mobility (μe) = 3 × 10-4 cm2 V-1 s-1 rsc.org
Organic Light-Emitting Diode (OLED)Co-dopant (with C6)Current Efficiency = 9.33 cd/A (at 20 mA/cm2) aip.org
Organic Light-Emitting Diode (OLED)DopantMaximum Luminance > 50,000 cd/m2 aip.org
Rechargeable BatteryCathode & AnodeOperating Voltage = 3.85 V (cathode) and 2.09 V (anode) vs Li+/Li nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H16N2O2 B100281 N,N'-Dimethylquinacridone CAS No. 19205-19-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,12-dimethylquinolino[2,3-b]acridine-7,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c1-23-17-9-5-3-7-13(17)21(25)15-12-20-16(11-19(15)23)22(26)14-8-4-6-10-18(14)24(20)2/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZWJXTUYYSKGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=CC4=C(C=C31)C(=O)C5=CC=CC=C5N4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385814
Record name DMQA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19205-19-7
Record name DMQA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N,n Dimethylquinacridone

Established Synthetic Pathways for DMQA

The traditional synthesis of quinacridone (B94251) and its derivatives, including DMQA, involves a sequence of condensation, ring-closure, and oxidation reactions. These pathways are designed to build the complex, polycyclic aromatic structure from simpler precursors. cymitquimica.com

Condensation reactions are fundamental to building the carbon-nitrogen backbone of the DMQA molecule. ijrpr.com The process typically begins with a Claisen-type self-condensation of a succinic acid diester, such as dimethyl succinate (B1194679), in the presence of a strong base like sodium methoxide. google.com This initial step yields dimethyl succinyl succinate (DMSS).

The subsequent and crucial step is the condensation of the DMSS intermediate with an appropriate aniline (B41778) derivative. For N,N'-Dimethylquinacridone, this involves a reaction with an N-alkylaniline. This condensation forms a key intermediate, a dimethyl 2,5-di(arylamino)-3,6-dihydroterephthalate. A related synthesis of a triptycene-fused quinacridone found that using a 1:1 ethanol/acetic acid mixture as the solvent can produce the enamine intermediate in high yield. acs.org These condensation reactions are vital for assembling the complex molecular framework from simpler starting materials. ijrpr.com

Following the condensation steps, the resulting terephthalate (B1205515) intermediate is subjected to ring closure, typically using polyphosphoric acid (PPA) at elevated temperatures, to form the 6,13-dihydroquinacridone structure. This dihydro-intermediate must then be oxidized to create the final, fully aromatic quinacridone system.

Several oxidizing agents can be employed for this transformation. Modern methods often favor the use of hydrogen peroxide, which is considered a more environmentally benign oxidant. Other established oxidizing agents include m-nitrobenzenesulfonate, which can be used in a one-pot condensation and oxidation process, and air or oxygen-containing gas mixtures. google.comgoogle.com One patented process describes the oxidation of substituted 6,13-dihydroquinacridones at temperatures below 100°C in a dimethyl sulfoxide (B87167) (DMSO) medium in the presence of a base and a quinone catalyst, which can result in high yields in shorter reaction times. google.com

StepDescriptionTypical Reagents/ConditionsIntermediate/Product
1Self-CondensationDimethyl succinate, Sodium methoxideDimethyl succinyl succinate (DMSS)
2Condensation with AmineDMSS, N-methylanilineDimethyl 2,5-di(N-methylanilino)-3,6-dihydroterephthalate
3Ring Closure (Cyclization)Polyphosphoric acid (PPA), heat5,12-Dimethyl-6,13-dihydroquinacridone
4OxidationHydrogen peroxide, Air/O₂, or m-nitrobenzenesulfonateThis compound (DMQA)

Advanced Purification Techniques for DMQA in Research

For many applications, especially in organic electronics, the purity of DMQA is critical. nih.gov Advanced purification techniques are therefore essential to remove residual starting materials, reaction byproducts, and other impurities.

Temperature gradient sublimation is a widely cited method for obtaining high-purity DMQA and other N,N'-substituted quinacridones intended for research and use in organic electronic devices. researchgate.netcookechem.comrsc.org This technique involves heating the crude material under a high vacuum (e.g., 1 × 10⁻⁶ mbar), causing it to transition directly from a solid to a gaseous state. rsc.org The gaseous compound then deposits as a purified solid on a cooler surface, leaving non-volatile impurities behind.

This process is highly effective, yielding purities often greater than 96-99%. nih.govcookechem.com In some studies, materials are subjected to multiple successive sublimation rounds to achieve the extremely high purity required for fabricating efficient organic field-effect transistors (OFETs), as trace impurities can significantly degrade device performance. nih.gov The use of sublimation has been shown to improve charge mobility and reduce hysteresis in devices made with organic semiconductors. nih.gov

Column chromatography is another powerful technique for the purification of organic compounds like DMQA. orgsyn.org This method separates components of a mixture based on their differential partitioning between a stationary phase (commonly silica (B1680970) gel) and a liquid mobile phase (the eluent). orgsyn.org

In a typical flash column chromatography setup, the crude DMQA is loaded onto a column packed with fine-particle silica gel (e.g., 40-63 μm), and a solvent or solvent mixture is passed through the column under pressure. orgsyn.org By carefully selecting the eluent system, compounds with different polarities can be separated effectively. orgsyn.org For more challenging separations or to achieve very high purity, high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) at a preparative or semi-preparative scale can be employed. nih.gov These methods offer superior resolution due to the use of smaller stationary phase particles. nih.gov

TechniquePrincipleAdvantagesPrimary Application for DMQA
Temperature Gradient SublimationPhase transition from solid to gas under high vacuum, separating volatile compounds from non-volatile impurities. nih.govrsc.orgAchieves very high purity (>99%); effective for removing inorganic salts and non-volatile organic impurities. nih.govPurification for high-performance electronic applications (e.g., OLEDs, OFETs). researchgate.netcookechem.com
Column ChromatographyDifferential partitioning of solutes between a solid stationary phase and a liquid mobile phase. orgsyn.orgVersatile for a wide range of compounds; separates based on polarity; scalable from milligrams to kilograms. orgsyn.orgnih.govGeneral laboratory purification and isolation from reaction mixtures.

Green Chemistry Approaches in DMQA Synthesis

The principles of green chemistry, which focus on designing chemical processes to reduce or eliminate the use and generation of hazardous substances, are increasingly relevant in the synthesis of fine chemicals like DMQA. synthiaonline.comalfa-chemistry.com Key goals include improving atom economy, using safer solvents, and minimizing waste. synthiaonline.com

For quinacridone synthesis, a significant green advancement is the use of more environmentally benign oxidizing agents. The adoption of hydrogen peroxide, which produces water as its only byproduct, is a notable improvement over traditional oxidants. Similarly, using air as the oxidant is another green alternative. google.com

Further application of green chemistry principles could involve exploring biocatalysis, where enzymes are used to perform specific chemical transformations under mild conditions, potentially reducing energy consumption and hazardous byproducts. alfa-chemistry.commdpi.com The development of synthetic routes in greener solvents, such as water or bio-derived solvents like dimethyl isosorbide, or even under solvent-free conditions through mechanochemistry, represents future directions for making the production of DMQA more sustainable. mdpi.comorganic-chemistry.org

Spectroscopic Characterization and Electronic Structure of N,n Dimethylquinacridone

Advanced Spectroscopic Investigations of DMQA

Advanced spectroscopic methods have been employed to probe the intricate details of DMQA's electronic and vibrational characteristics.

UV-Vis Absorption and Photoluminescence Spectroscopy of DMQA Thin Films and Solutions

The optical properties of N,N'-Dimethylquinacridone (DMQA) have been characterized using UV-Vis absorption and photoluminescence (PL) spectroscopy in both dilute solutions and as thin films.

In dilute dimethyl sulfoxide (B87167) (DMSO) solutions (approximately 10⁻⁵ M), DMQA exhibits a characteristic absorption spectrum with a progression of three bands in the visible range. rsc.org These bands correspond to the 0-0, 0-1, and 0-2 vibronic transitions. rsc.org The absorption maximum in DMSO is observed at a wavelength of 524 nm. acs.org The PL spectrum in DMSO mirrors the absorption spectrum, showing a similar vibronic pattern with a small Stokes shift of about 15 nm. rsc.org

When deposited as a thin film via thermal evaporation, the absorption spectrum of DMQA shows a slight redshift compared to the solution, with the absorption maximum shifting to 538 nm. rsc.org This 14 nm redshift is the largest observed among the studied N,N'-substituted quinacridones. rsc.org The PL spectrum of the DMQA thin film is significantly different from that of the solution. It is strongly redshifted, with a large Stokes shift of approximately 75 nm. rsc.org The main PL peak for the thin film is at 610 nm, with a weak shoulder at 575 nm and a more pronounced shoulder at 650 nm. rsc.org This redshifted emission and large Stokes shift in the solid state are indicative of strong intermolecular interactions. rsc.org

MediumAbsorption Maxima (λ_max)Photoluminescence Maxima (λ_em)Stokes Shift
DMQA in DMSO Solution 524 nm acs.org~539 nm (calculated from 15 nm Stokes shift) rsc.org~15 nm rsc.org
DMQA Thin Film 538 nm rsc.org610 nm rsc.org~75 nm rsc.org

This table summarizes the key optical properties of this compound (DMQA) in both solution and thin film forms, highlighting the significant impact of the physical state on its photoluminescence characteristics.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for DMQA

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups and confirming the molecular structure of this compound (DMQA). bruker.com FTIR spectroscopy, an advanced version of traditional IR spectroscopy, provides higher signal-to-noise ratios and accuracy. bruker.com

The FTIR spectrum of a purified DMQA powder, measured using an Attenuated Total Reflectance (ATR) accessory, displays several characteristic absorption bands. rsc.org A notable feature in the spectrum is the strong phenyl ring deformation band observed at 536 cm⁻¹. rsc.org Additionally, a C=C stretching absorption band is present at 1569 cm⁻¹. rsc.org The region between 1300–800 cm⁻¹ typically corresponds to C-C, C-N, and C-O stretching vibrations, while the 3800–2700 cm⁻¹ range is characteristic of C-H, O-H, and N-H absorptions. nih.gov The presence and positions of these bands in the FTIR spectrum confirm the integrity of the different substituent groups on the quinacridone (B94251) core and indicate that no degradation occurred during the purification process. rsc.org

Raman Spectroscopy of DMQA and Related Derivatives

Raman spectroscopy serves as a valuable tool for the chemical analysis and structural characterization of molecules like this compound (DMQA). bruker.com This technique relies on the inelastic scattering of monochromatic light, known as the Raman effect, which provides a unique vibrational fingerprint of a molecule. bruker.com

For DMQA and its related derivative, 2,9-dimethylquinacridone (B1329379) (2,9-DMQA), surface-enhanced Raman scattering (SERS) has been utilized to study their adsorption and detection. researchgate.net SERS enhances the Raman signal, allowing for the analysis of materials at very low concentrations. researchgate.net In the context of DMQA, Raman spectroscopy can provide insights into the vibrational modes of the molecule. For instance, the Raman spectra of dimethyl sulfoxide (DMSO), a solvent used for DMQA, show characteristic peaks for symmetric and anti-symmetric C-H₃ stretching modes at approximately 2916 cm⁻¹ and 3001 cm⁻¹, respectively. researchgate.net While specific Raman data for DMQA was not detailed in the provided search results, the technique is instrumental in identifying the chemical composition and structural features, including crystallinity and the presence of any contaminants or defects. bruker.com

Photoelectron Spectroscopy (PD-PE) of DMQA

Photodetachment photoelectron (PD-PE) spectroscopy has been instrumental in determining the electron affinities and the energies of the lowest excited triplet and singlet states of N,N'-dimethyl-trans-quinacridone (referred to as NNM-QAC in the study). acs.orgnih.gov This technique involves irradiating a radical anion of the molecule and analyzing the kinetic energy of the detached electrons. acs.org

The interpretation of the complex PD-PE spectra, which contains numerous spectral structures, was made possible through theoretical calculations, including density functional theory (DFT), time-dependent DFT, and multireference configuration interaction methods. acs.orgnih.gov These calculations helped in assigning the observed spectral features to specific electronic transitions. acs.org

A key finding from the PD-PE study is that the lowest ππ* excited singlet and triplet transitions in NNM-QAC are significantly red-shifted compared to the smaller N-methylacridone (NM-AC) molecule. acs.orgnih.gov Conversely, the nπ* transition energies remain nearly the same for both molecules. acs.orgnih.gov This indicates that the extended π-system of the quinacridone core in DMQA is primarily responsible for its lower energy electronic transitions. acs.org Surprisingly, the density of electronically excited states in the low-energy region is lower for NNM-QAC than for NM-AC. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in DMQA Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules like this compound (DMQA). mdpi.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise determination of the molecular structure.

While specific ¹H and ¹³C NMR chemical shift values for DMQA were not available in the provided search results, the principles of NMR spectroscopy are well-established for structure confirmation. nih.govdoi.org For instance, in related N,N-dimethyl-containing compounds, the protons of the methyl groups attached to the nitrogen atom typically appear as a distinct singlet in the ¹H NMR spectrum. chemicalbook.com The aromatic protons on the quinacridone backbone would exhibit complex splitting patterns in the aromatic region of the spectrum, and their specific chemical shifts and coupling constants would be crucial for confirming the substitution pattern. Similarly, the ¹³C NMR spectrum would show distinct signals for the methyl carbons, the various aromatic carbons, and the carbonyl carbons of the quinacridone core. Two-dimensional NMR techniques, such as COSY and HMBC, would be employed to establish the connectivity between different protons and between protons and carbons, thereby providing unambiguous structural assignment. nih.gov

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elemental composition of this compound (DMQA). nih.gov By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, high-resolution mass spectrometry (HRMS) can provide a very accurate molecular formula. nih.gov

For DMQA, the expected molecular formula is C₂₂H₁₆N₂O₂. The calculated monoisotopic mass for this formula would be compared against the experimentally measured value from the mass spectrometer. The observation of the molecular ion peak corresponding to this mass would provide strong evidence for the identity of the compound.

Furthermore, tandem mass spectrometry (MS/MS) can be employed to gain further structural information. nih.gov In an MS/MS experiment, the molecular ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the presence of the quinacridone core and the N-methyl substituents. While the specific mass spectrum of DMQA was not found in the search results, the general methodology is a standard procedure for molecular structure confirmation in organic chemistry. nist.gov

Theoretical and Computational Studies of DMQA Electronic Properties

The electronic characteristics of this compound (DMQA) have been extensively investigated using a suite of advanced theoretical and computational methods. These approaches provide deep insights into the molecule's structure, orbital energies, and excited-state dynamics, which are crucial for understanding its performance in optoelectronic applications.

Density Functional Theory (DFT) Calculations for DMQA

Density Functional Theory (DFT) serves as a foundational method for investigating the electronic structure of molecules like DMQA. researchgate.netacs.org DFT calculations are employed to determine the optimized ground-state geometry, vibrational frequencies, and the energies of molecular orbitals. For DMQA, DFT has been used to predict a twisted benzoid-like molecular structure in its ground state (S₀). researchgate.net These calculations are often the starting point for more complex analyses, such as those involving excited states. researchgate.netacs.org

In a comparative study, DFT calculations using the B3LYP functional have been utilized to understand the impact of different N,N'-substituents on the electronic properties of quinacridones. rsc.org For DMQA, these calculations revealed that the nature of the substituent significantly influences the highest occupied molecular orbital (HOMO) levels, which in turn affects the material's electrochemical band gap. rsc.org The calculated band gap for DMQA was found to be 2.54 eV. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) in Excited State Analysis

To explore the nature of electronic excitations, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method. acs.orgmpg.deuci.edu It extends the principles of DFT to time-dependent phenomena, allowing for the calculation of vertical absorption and emission energies. rsc.org For DMQA, TD-DFT has been instrumental in analyzing the transitions from the ground state (S₀) to the lowest excited singlet (S₁) and triplet (T₁, T₂) states. acs.orgnih.gov This method, often combined with others, helps in assigning the complex spectral features observed in experimental photodetachment photoelectron (PD-PE) spectra by providing theoretical transition energies. researchgate.netacs.org The combination of DFT for ground-state properties and TD-DFT for excited states provides a comprehensive picture of the molecule's photophysics.

Multireference Configuration Interaction Methods for Excited States

For molecules with complex electronic structures and multiple important electronic configurations in their excited states, single-reference methods like TD-DFT can be insufficient. barbatti.org Multireference Configuration Interaction (MRCI) methods offer a more robust approach by including multiple reference determinants in the calculation. barbatti.orgwikipedia.org This is particularly important for accurately describing the excited states of DMQA. researchgate.netacs.org In the study of DMQA, a combination of DFT and MRCI (DFT/MRCI) was used to determine adiabatic transition energies, which include corrections for zero-point vibrational energy. researchgate.netacs.orgnih.gov This high-level theoretical approach was crucial for accurately assigning the energies of the S₁, T₁, and T₂ states, especially where the density of electronic states is high. researchgate.netacs.org

Analysis of Singlet and Triplet States (S₁, T₁, T₂) in DMQA

A key area of research for DMQA has been the characterization of its lowest excited singlet (S₁) and triplet (T₁ and T₂) states, which are fundamental to its luminescent properties. researchgate.netacs.orgnih.gov Through a combination of experimental photoelectron spectroscopy and high-level quantum chemical calculations (DFT, TD-DFT, and MRCI), the transition energies for these states have been determined. researchgate.netacs.orgnih.gov

The research revealed that the lowest ππ* excited singlet and triplet transitions in DMQA are significantly red-shifted compared to its parent compound, N-methylacridone, while the nπ* energies remain nearly the same. researchgate.netacs.orgnih.gov This leads to a lower density of electronically excited states in the low-energy region for DMQA. researchgate.netacs.org Calculations indicate that the S₁ and T₁ excited states have nearly planar, quinoid-like structures, in contrast to the twisted, benzoid structure of the ground state. researchgate.net

Table 1: Experimental and Calculated Adiabatic Transition Energies for DMQA

StateExperimental Transition Energy (eV)Calculated Transition Energy (eV)
T₁ 1.9561.96
T₂ 2.2702.30
S₁ 2.3162.33

Data sourced from Meissner et al. (2021). researchgate.netacs.orgnih.gov

HOMO/LUMO Energy Level Determination and Tuning

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical frontier orbitals that govern the electronic and optical properties of organic semiconductors. wikipedia.orgresearchgate.net The energy difference between them, the HOMO-LUMO gap, dictates the molecule's absorption and emission characteristics. wikipedia.org For DMQA, these energy levels have been determined through both experimental electrochemical measurements (cyclic voltammetry) and theoretical DFT calculations. rsc.orgossila.com

Electrochemical studies show that DMQA has a LUMO level of approximately -1.2 V vs. SHE. rsc.org The HOMO level is influenced by the N,N'-substituents, and variations can tune the material's band gap. rsc.org DFT calculations and experimental data provide a consistent picture of these energy levels, which are crucial for designing efficient charge injection and transport in OLED devices. rsc.orgossila.com

Table 2: HOMO/LUMO Energy Levels of DMQA

Method/SourceHOMO (eV)LUMO (eV)Electrochemical Gap (eV)
Cyclic Voltammetry -~ -3.32.54
DFT (B3LYP) --2.54
Ossila ossila.com -5.35-3.172.18

Note: The value from cyclic voltammetry for LUMO was converted from -1.2 V vs. SHE, assuming the energy level of the ferrocene/ferrocenium (Fc/Fc+) couple is -4.8 eV with respect to the vacuum level. Data sourced from S. Jacobs et al. (2023) and Ossila. rsc.orgossila.com

Franck-Condon Spectra Simulations for Vibrational Assignment

To bridge the gap between theoretical calculations and experimental spectra, Franck-Condon (FC) simulations are employed. nih.govaps.orgaps.org These simulations calculate the vibrational fine structure of electronic transitions based on the overlap between the vibrational wavefunctions of the initial and final electronic states. nih.govaps.org For DMQA, calculated Franck-Condon spectra proved invaluable for the assignment of features in the experimental photodetachment photoelectron spectra. researchgate.netacs.orgnih.gov The comparison between the simulated and experimental vibrational structures confirmed the significant geometrical change between the ground and excited states—from a twisted benzoid-like structure (S₀) to a more planar quinoid-like arrangement in the S₁ and T₁ states. researchgate.net This detailed vibrational assignment would be nearly impossible without the aid of these theoretical simulations. researchgate.netacs.org

Intermolecular Interactions and Solid State Phenomena in N,n Dimethylquinacridone

Role of N-Substitution in Disrupting Intramolecular Hydrogen Bonds

The defining structural feature of unsubstituted quinacridone (B94251) is its ability to form strong intermolecular hydrogen bonds (N-H···O). imaging.orgnih.gov These bonds create a robust, planar molecular network that dictates the material's packing in the solid state and contributes to its characteristic vivid red color. imaging.orgnih.gov In contrast, the methylation of the nitrogen atoms in N,N'-dimethylquinacridone eliminates the possibility of forming these crucial hydrogen bonds. imaging.orgnih.gov

This disruption of the hydrogen-bonding network has profound consequences. While unsubstituted quinacridone and its mono-N-methylated counterpart (MMQA) can form extensive hydrogen-bonded chains, DMQA cannot. imaging.orgnih.gov This fundamental difference in intermolecular connectivity directly influences the electronic structure and optical properties of the material in the solid state. nih.gov Studies have shown that while there is no significant difference in the absorption maxima of these compounds in solution, in the solid state, the absorption maximum of γ-quinacridone is at the longest wavelength, followed by MMQA, and then DMQA. nih.gov This trend directly correlates with the number of intermolecular hydrogen bonds, highlighting their role in inducing a bathochromic (red) shift in the solid-state absorption spectrum. nih.gov

CompoundNumber of N-H···O Hydrogen Bonds per MoleculeSolid-State Absorption Maximum Trend
γ-Quinacridone (γ-QA)FourLongest Wavelength
mono-N-methylquinacridone (MMQA)TwoIntermediate Wavelength
This compound (DMQA) Zero Shortest Wavelength

This table illustrates the relationship between the number of intermolecular hydrogen bonds and the solid-state absorption maximum for quinacridone and its N-methylated derivatives. nih.gov

π–π Interactions and Molecular Packing in DMQA Films

In the absence of hydrogen bonding, π–π interactions become the dominant force governing the molecular packing of this compound in the solid state, particularly in thin films. rsc.org These interactions involve the stacking of the planar aromatic cores of adjacent molecules. The degree of π–π interaction is crucial for the material's electronic properties, including charge transport. rsc.org

In DMQA films, there is evidence of relatively strong intermolecular π–π interactions, which lead to the formation of molecular aggregates. rsc.org This aggregation is reflected in the photoluminescence (PL) spectra of DMQA films, where emission from these π–π interacting aggregates is a dominant feature. rsc.org This is in contrast to other N,N'-substituted quinacridones, such as N,N'-dibutylquinacridone (DBQA) and N,N'-diphenylquinacridone (DPQA), which exhibit a progressively lower degree of π–π interactions in their solid films. rsc.org The planar DMQA molecule stacks in a herringbone fashion along the a-axis with significant overlap. imaging.org

The strength of these π–π interactions directly impacts the charge carrier mobility of the material. rsc.org The trend of decreasing π–π interactions from DMQA to DBQA and DPQA corresponds with a decrease in their charge carrier mobilities in organic field-effect transistors (OFETs). rsc.org

Aggregation Behavior of DMQA in Solution and Solid State

The aggregation behavior of this compound is a key aspect of its properties, manifesting in both solution and the solid state. While quinacridone and its derivatives are typically pale yellow in solution, they exhibit a vivid red color in the solid state, indicating significant intermolecular interactions. imaging.orgnih.gov

In solution, at low concentrations, DMQA exists primarily as individual molecules. rsc.org However, as the concentration increases, the tendency for aggregation through π–π stacking becomes more pronounced. This aggregation can be observed through changes in the absorption and photoluminescence spectra.

In the solid state, this aggregation is the default state. The molecular packing in DMQA crystals and films is characterized by a herringbone arrangement with substantial overlap between the aromatic systems of neighboring molecules. imaging.org This aggregation leads to the formation of what can be described as J-aggregates, which are characterized by a bathochromic shift in the absorption spectrum compared to the monomer. researchgate.net The emission from these aggregates is a key feature of the solid-state photoluminescence of DMQA. rsc.org The formation of these aggregates is crucial for the material's performance in electronic applications. rsc.org

Crystal Engineering and Polymorphism of Quinacridone Derivatives (General Context)

Crystal engineering is the design and synthesis of molecular solid-state structures with desired properties. rsc.orgacs.org For quinacridone and its derivatives, the interplay of hydrogen bonding and π–π stacking interactions gives rise to polymorphism, the ability of a compound to exist in multiple crystalline forms. acs.orgresearchgate.net Unsubstituted quinacridone, for example, is known to have several polymorphs, including α, β, and γ forms, each with distinct crystal packing and, consequently, different physical properties. researchgate.netresearchgate.net

The α and β phases consist of chains of parallel molecules connected by two hydrogen bonds per molecule, while the γ phase exhibits a crisscross pattern with each molecule bonded to four neighbors via single hydrogen bonds. researchgate.net The knowledge of these crystal structures is vital for targeted synthesis to produce pigments with specific colors and properties. rsc.org

The principles of crystal engineering can be applied to this compound as well. Although it cannot form hydrogen bonds, the modulation of π–π stacking through synthetic modifications or controlled crystallization conditions can lead to different solid-state arrangements. The study of the lattice dynamics of quinacridone polymorphs, for instance, provides insights into the intermolecular interactions that govern their formation and stability. acs.org This understanding is crucial for tailoring the properties of quinacridone-based materials for applications in organic electronics. acs.org

Mechano-chromic Luminescence in DMQA

This compound has been identified as a solid-state emissive dye that exhibits mechano-chromic luminescence (MCL). rsc.org This phenomenon refers to a change in the color of the emitted light upon the application of a mechanical stimulus, such as grinding or shearing. nih.gov

The MCL properties of DMQA are linked to changes in its solid-state packing and intermolecular interactions. researchgate.net The mechanical force can disrupt the crystalline structure, altering the degree of π–π stacking and the nature of the molecular aggregates. This, in turn, affects the energy of the emissive states, leading to a shift in the luminescence wavelength. researchgate.net DMQA has been used as a component in two-component organic dyes to tune and enhance MCL properties. researchgate.netnih.gov For instance, mixing DMQA with certain pyrenylthiophene derivatives can lead to tricolor MCL or self-recovering MCL with significant shifts in the emission wavelength. researchgate.net

This property makes DMQA and related materials promising candidates for applications in sensors, security inks, and smart materials.

Advanced Applications of N,n Dimethylquinacridone in Organic Electronics

DMQA as a Green Dopant in Organic Light-Emitting Diodes (OLEDs)

DMQA is widely utilized as a high-performance green dopant material in the emissive layers of OLEDs. ossila.comacs.orgstanfordoptics.com Its primary role is to enhance the efficiency, color purity, and operational stability of the device. When doped into a host material, such as Tris(8-hydroxyquinoline)aluminum (Alq₃), DMQA acts as the site for light emission, producing a vibrant green color. ossila.comuq.edu.au

Prevention of Excimer Formation in OLED Devices by DMQA

In some cases, particularly at very high concentrations, the formation of excimer species can be observed. However, research has shown that for heavily doped DMQA devices, the application of a high current density can lead to the dissociation of these excimers back into monomer excitons, which then contribute to the desired monomer emission, remarkably increasing the external quantum efficiency (EQE) under high brightness operation.

High-Efficiency OLEDs Utilizing DMQA

The use of DMQA as a green dopant has led to the fabrication of very high-efficiency OLEDs. By doping DMQA into a double-host structure, researchers have achieved devices with a luminance exceeding 88,000 cd/m², an external quantum efficiency (EQE) of 5.4%, and a current efficiency of 21.1 cd/A. ossila.com

Co-doping techniques, where DMQA is used alongside another fluorescent dye like Coumarin6, have also proven effective. This strategy can depress concentration quenching—a phenomenon where high dopant concentration leads to reduced emission—and allows for more effective utilization of the host energy. For instance, a device co-doped with 0.8% DMQA and 0.8% C6 achieved a superior electroluminescent efficiency of 9.33 cd/A, significantly higher than devices single-doped with either material at optimal concentrations. uq.edu.au

Device Structure Dopant(s) Concentration Max Luminance (cd/m²) Current Efficiency (cd/A) EQE (%)
ITO/CuPc/NPB/Alq₃:DMQA/Alq₃/MgAgDMQA0.4 wt.%>88,00021.15.4
ITO/NPB/Alq₃:Dopant(s)/Alq₃/LiF/AlDMQA (single)0.8 wt.%-7.13-
ITO/NPB/Alq₃:Dopant(s)/Alq₃/LiF/AlC6 (single)0.8 wt.%-6.43-
ITO/NPB/Alq₃:Dopant(s)/Alq₃/LiF/AlDMQA + C6 (co-doped)1.6 wt.% (0.8% each)>50,0009.33-

Table 1: Performance of High-Efficiency OLEDs Utilizing DMQA. ossila.comuq.edu.au

DMQA in Organic Photovoltaic (OPV) Devices

In the realm of organic photovoltaics, which includes organic solar cells and organic photodetectors (OPDs), materials must efficiently absorb light and facilitate the separation and transport of charge carriers. While some literature suggests DMQA's potential as an electron transport material due to its electronic properties, detailed research has more prominently demonstrated its successful application as a donor material in fullerene-free, bulk heterojunction (BHJ) photovoltaic devices. acs.orgrsc.org

DMQA as an Electron Transport Material (ETM) in OPV

An ideal electron transport material should possess high electron mobility and a suitable Lowest Unoccupied Molecular Orbital (LUMO) energy level to facilitate efficient electron extraction from the photoactive layer to the cathode. nih.gov While DMQA has been noted for its high electron mobility, rsc.org its primary documented role in high-performance photovoltaic devices has been as a light-absorbing donor material rather than a dedicated ETM.

Interfacial Properties and Performance Enhancement in OPV Devices

The interface between the donor and acceptor materials in a BHJ is critical for device performance, as it is where light-generated excitons are separated into free charge carriers. DMQA has been successfully used as a donor material in green-sensitive OPDs, which function on the same principles as OPVs. acs.orgrsc.org

In these devices, DMQA is blended with an acceptor material, such as a dicyanovinyl terthiophene (DCV3T) derivative or boron-subphthalocyanine chloride (SubPc), to form the photoactive BHJ layer. acs.orgrsc.org The performance of these devices is highly dependent on the interfacial properties, which are influenced by the donor-acceptor ratio. Research has shown that a balanced 1:1 ratio of DMQA to the acceptor often yields the best performance, achieving a favorable balance between light absorption and efficient photogeneration of charge carriers. rsc.org A balanced mobility of both electrons and holes within the BHJ blend is crucial for enhancing the external quantum efficiency. rsc.org

An optimized OPD device blending DMQA as the donor and SubPc as the acceptor has demonstrated excellent performance, with a high specific detectivity (D*) of 2.34 x 10¹² Jones, an EQE of 60.1% at -5V, and narrow spectral selectivity, making it suitable for high-performance organic image sensors. acs.org

Device (Donor:Acceptor) Key Performance Metric Value Applied Bias
DMQA:DCV3TMax External Quantum Efficiency (EQE)>67% (@ 540 nm)-5 V
DMQA:SubPcMax External Quantum Efficiency (EQE)60.1% (@ 560 nm)-5 V
DMQA:SubPcSpecific Detectivity (D*)2.34 x 10¹² Jones-5 V
DMQA:SubPcDark Current Density4.01 x 10⁻⁸ A/cm²-5 V

Table 2: Performance of Organic Photodetector (OPD) Devices Utilizing DMQA as a Donor Material. acs.orgrsc.orgacs.org

DMQA in Photodetectors, Photosensors, and Chemical Sensors

N,N'-Dimethylquinacridone (DMQA) has been identified as a valuable material for the fabrication of photodetectors, photosensors, and chemical sensors, particularly those sensitive to green light. ossila.comsamaterials.com Its utility in these applications stems from its favorable optical and electronic properties.

Research has demonstrated that organic photodetectors (OPDs) incorporating DMQA can achieve high performance. For instance, green-sensitive OPDs using a bulk heterojunction blend of DMQA and dicyanovinyl-terthiophene have been reported. researchgate.net These devices exhibited significantly low dark currents of approximately 6.41 nA/cm² at -3V and a high external quantum efficiency (EQE) of 55.2% at a wavelength of 540 nm. researchgate.net The narrow full width at half maximum of 146 nm indicates a selective response to green light, a crucial feature for applications like full-color organic image sensors. researchgate.net

In another study, optimized performance with respect to spectral selectivity was achieved by combining DMQA with a subphthalocyanine (B1262678) (SubPc) derivative. acs.org This combination resulted in a high specific detectivity (D*) of 2.34 × 10¹² cm Hz¹/²/W and an EQE of 60.1% at -5 V, with a narrow full-width-at-half-maximum (FWHM) of 131 nm. acs.org The use of DMQA has also been noted in the development of prototype color sensors in a stacked structure for image sensing applications. uq.edu.au

The effectiveness of DMQA in these devices is attributed to its role as a donor material in a donor-acceptor heterojunction, which enhances light absorption and facilitates efficient charge separation. The molecular structure of DMQA contributes to its favorable thin-film forming properties and charge transport characteristics, which are essential for high-performance photodetectors and sensors. rsc.orgresearchgate.net

PropertyValueReference
Dark Current~6.41 nA/cm² at -3V researchgate.net
External Quantum Efficiency (EQE)55.2% at 540 nm (with dicyanovinyl-terthiophene) researchgate.net
External Quantum Efficiency (EQE)60.1% at -5V (with SubPc) acs.org
Specific Detectivity (D*)2.34 × 10¹² cm Hz¹/²/W acs.org
Full Width at Half Maximum (FWHM)146 nm researchgate.net
Full Width at Half Maximum (FWHM)131 nm acs.org

DMQA as an Electrode Material in Rechargeable Batteries

This compound (DMQA) has emerged as a promising organic electrode material for rechargeable batteries, including both conventional lithium-ion and symmetric all-organic batteries. kaist.ac.krnih.govresearchgate.net Its unique molecular structure, featuring both electron-donating (p-type) tertiary amine groups and electron-accepting (n-type) carbonyl groups, allows it to function as a bipolar electrode material. researchgate.netresearchgate.net

A key phenomenon observed in DMQA is the self-reinforced inductive effect. kaist.ac.krnih.gov This effect arises from the coexistence of both p- and n-type redox-active motifs within the single, symmetric molecule. kaist.ac.krnih.govresearchgate.net The presence of these opposing motifs leads to a significant tuning of the molecular orbital energy levels, resulting in higher oxidation potentials and lower reduction potentials. kaist.ac.krnih.gov

Theoretical and experimental studies have corroborated this effect. kaist.ac.krnih.gov Hirshfeld charge population analysis reveals that DMQA exhibits greater charge separation between its p- and n-type motifs compared to related molecules like anthraquinone (B42736) (AQ) and N,N'-dimethyl-5,10-dihydrophenazine (DMPZ). researchgate.netresearchgate.net This enhanced charge separation strengthens the self-reinforced inductive effect. researchgate.netresearchgate.net Specifically, the oxygen atoms in DMQA are more electronegative than in AQ, and the nitrogen atoms are more electropositive than in DMPZ. researchgate.net

The redox mechanism of DMQA in lithium-ion battery systems has been scrutinized. kaist.ac.krnih.gov When used as a cathode, the DMQA electrode undergoes an oxidation reaction involving the tertiary amine groups, coupled with the association of anions like PF6⁻. researchgate.net Conversely, as an anode, the carbonyl groups are reduced, accompanied by the association of Li⁺ ions. researchgate.net

In Li⁺-battery systems, DMQA demonstrates excellent capacity retention at distinct operating voltages. kaist.ac.krnih.gov As a cathode, it operates at an average voltage of 3.85 V (vs. Li⁺/Li), while as an anode, its operating voltage is 2.09 V (vs. Li⁺/Li). kaist.ac.krnih.govresearchgate.net Some studies have reported an average anode voltage of 1.68 V (vs. Li⁺/Li). kaist.ac.kr This bipolar functionality makes DMQA a versatile material for lithium-ion batteries.

The bipolar nature of DMQA makes it an ideal candidate for symmetric all-organic batteries (SAOBs), where the same material is used for both the cathode and the anode. kaist.ac.krnih.govresearchgate.net This simplifies the battery manufacturing process and can lead to more sustainable energy storage solutions. researchgate.net

In a symmetric all-organic cell configuration, during charging, the DMQA cathode is oxidized, and the DMQA anode is reduced. researchgate.net A cell constructed with DMQA electrodes as both cathode and anode has been successfully operated, cycling at a current density of 50 mA g⁻¹ within a voltage range of 0 to 3.1 V. researchgate.net The development of such SAOBs with materials like DMQA is a growing area of research, aiming to create high-performance, environmentally friendly batteries. researchgate.net

Electrode TypeOperating Voltage (vs. Li⁺/Li)Redox-Active GroupAssociated IonReference
Cathode3.85 VTertiary AminePF6⁻ kaist.ac.krnih.govresearchgate.net
Anode2.09 V / 1.68 VCarbonylLi⁺ kaist.ac.krnih.govresearchgate.netkaist.ac.kr

DMQA in Organic Field-Effect Transistors (OFETs)

This compound (DMQA) has been investigated as a semiconductor in organic field-effect transistors (OFETs), a key component in the field of organic electronics. rsc.orgresearchgate.net The performance of OFETs is highly dependent on the charge transport properties of the organic semiconductor layer.

The charge transport properties of DMQA are influenced by the substitution at the N,N' positions of the quinacridone (B94251) molecule, which disrupts the intramolecular hydrogen bonding present in the parent compound. rsc.org This substitution plays a critical role in the material's performance in OFETs. researchgate.net

In thin-film OFETs fabricated with a bottom-gate, top-contact configuration, DMQA has demonstrated ambipolar behavior, meaning it can transport both holes (p-channel) and electrons (n-channel). rsc.orgresearchgate.net For DMQA thin films, hole mobilities (μh) have been measured at 8 × 10⁻³ cm² V⁻¹ s⁻¹ and electron mobilities (μe) at 3 × 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.org The degree of π-π interactions within the thin film is crucial for its charge transport capabilities. rsc.org The formation of a highly stable, interconnected π-conjugated network in the solid state is essential for efficient charge transport. rsc.org

The fabrication of OFETs with DMQA has been carried out on substrates like aluminum oxide dielectric capped with a thin layer of tetratetracontane. rsc.org The study of DMQA and other N,N'-substituted quinacridones in OFETs provides fundamental insights into the electronic effects of modifying H-bonded dyes and their potential for creating flexible and low-cost electronic devices. rsc.org

Charge CarrierMobility (cm² V⁻¹ s⁻¹)Reference
Holes (μh)8 × 10⁻³ rsc.org
Electrons (μe)3 × 10⁻⁴ rsc.org

Impact of N-Substitution on Charge Transport

The substitution of hydrogen atoms at the nitrogen positions of the quinacridone core with other functional groups, known as N-substitution, has a profound impact on the material's charge transport properties. This modification primarily disrupts the intermolecular hydrogen-bonding network that is characteristic of unsubstituted quinacridone. researchgate.netacs.orgresearchgate.net In its unsubstituted form, quinacridone molecules arrange in a highly ordered, co-planar structure due to strong N-H···O=C hydrogen bonds, which facilitates efficient charge transport. acs.orgresearchgate.net The replacement of the N-H group with an N-alkyl or N-aryl group eliminates this hydrogen bonding, fundamentally altering the solid-state molecular packing and, consequently, the charge carrier mobility. researchgate.netrsc.org

The nature of the substituent group becomes the critical factor in determining the charge transport characteristics of the resulting molecule. Research comparing various N-substituted quinacridones reveals that the size and type of the substituent directly influence the degree of π-π interactions between adjacent molecules, which is essential for charge hopping. rsc.org

A comparative study of this compound (DMQA), N,N'-dibutylquinacridone (DBQA), and N,N'-diphenylquinacridone (DPQA) demonstrated that the substitution plays a critical role in the charge transport properties. rsc.org Among these, DMQA, with the smallest alkyl group, was found to be the most favorable for charge transport. rsc.orgresearchgate.net The methyl groups in DMQA lead to a lesser disruption of the intermolecular stacking, allowing for a higher degree of π–π interaction compared to the bulkier dibutyl and diphenyl groups. rsc.org This superior molecular aggregation in DMQA films results in higher charge carrier mobilities. rsc.org In organic field-effect transistor (OFET) devices, DMQA exhibited ambipolar behavior with the highest mobility, followed by DBQA, while DPQA showed significantly lower performance. rsc.org

Table 1: Field-Effect Mobilities of N-Substituted Quinacridones

CompoundHole Mobility (μh) (cm² V⁻¹ s⁻¹)Electron Mobility (μe) (cm² V⁻¹ s⁻¹)
This compound (DMQA)8 × 10⁻³3 × 10⁻⁴
N,N'-Dibutylquinacridone (DBQA)2 × 10⁻⁴Not Observed
N,N'-Diphenylquinacridone (DPQA)Far Lower MobilityNot Observed
Data sourced from Saadi et al. (2023). rsc.org

Interestingly, the length of the alkyl chain in N,N'-dialkylquinacridones also has a significant and non-linear effect on charge transport. While the N,N'-dibutyl derivative (QA-C4) was found to form poorly ordered films with no field-effect response, derivatives with longer alkyl chains, such as N,N'-dioctylquinacridone (QA-C8) and N,N'-didodecylquinacridone (QA-C12), showed improved molecular self-organization. researchgate.net The lower melting points associated with longer alkyl chains facilitate strong molecular diffusion during vacuum deposition, leading to denser, more ordered morphologies. researchgate.net Optimization of the deposition process for the QA-C8 derivative resulted in transistors with a hole mobility of 0.3 cm²/V s, a value notably higher than that of unsubstituted quinacridone. researchgate.net This highlights that while N-substitution removes the hydrogen-bond network, certain substituents can induce alternative, highly effective packing motifs.

Table 2: Impact of Alkyl Chain Length on Field-Effect Response in N,N'-Dialkylquinacridones

CompoundAbbreviationField-Effect ResponseReported Hole Mobility (μh) (cm² V⁻¹ s⁻¹)
N,N'-DibutylquinacridoneQA-C4NoneN/A
N,N'-DioctylquinacridoneQA-C8Hole Transport0.3
N,N'-DidodecylquinacridoneQA-C12Hole Transport-
Data sourced from Głowacki et al. researchgate.net

Degradation Mechanisms and Stability Studies of N,n Dimethylquinacridone

Analysis of DMQA Degradation in Organic Electronic Devices

The degradation of N,N'-Dimethylquinacridone (DMQA) in organic electronic devices, particularly OLEDs, is a multifaceted process that can significantly impact device lifetime and performance. acs.orgresearchgate.netumich.edu The primary modes of degradation are generally categorized as intrinsic, stemming from the inherent properties of the materials, and extrinsic, caused by external factors. st-andrews.ac.uk

Intrinsic degradation in OLEDs can manifest as a gradual decrease in luminance over time. acs.org This can be attributed to several factors, including:

Electrochemical Degradation: Under electrical stress, the organic molecules in an OLED, including DMQA, can undergo chemical reactions. mdpi.comnih.gov The flow of charge carriers and the presence of excitons can induce these changes. nih.govfrontiersin.org

Morphological Changes: The physical structure of the organic layers can change during operation, leading to decreased efficiency. acs.orgfrontiersin.org

Charge Accumulation: The buildup of charges within the device can lead to physical and chemical changes that reduce the device's lifetime and efficiency. researchgate.netresearchgate.net

Extrinsic degradation is often linked to environmental factors such as moisture and oxygen, which can react with the organic materials and compromise the device's integrity. mdpi.com

Studies have shown that using DMQA as a dopant in a host material like tris(8-hydroxyquinoline) aluminum (Alq₃) can lead to remarkably stable OLEDs. ossila.comresearchgate.net This improved stability is thought to be due to the prevention of intermolecular hydrogen bonding between the dopant molecules. researchgate.net The absence of these bonds in DMQA, due to the methyl groups on the nitrogen atoms, is a key factor in its stability within the OLED structure. acs.orgimaging.org

Factors Influencing DMQA Stability in OLEDs

Several key factors influence the stability of this compound (DMQA) within Organic Light-Emitting Diodes (OLEDs), ultimately affecting the device's operational lifetime and performance. researchgate.netumich.edu

Molecular Structure and Intermolecular Interactions: The substitution of methyl groups on the nitrogen atoms of the quinacridone (B94251) core in DMQA prevents the formation of intermolecular hydrogen bonds. acs.orgimaging.org This is a crucial factor in enhancing its stability, as hydrogen bonding in unsubstituted quinacridone can contribute to degradation pathways. researchgate.net By mitigating these interactions, DMQA helps to prevent the formation of excimers, which are excited-state dimers that can reduce the lifetime of OLED devices. noctiluca.eu

Operating Conditions: The conditions under which an OLED operates, such as current density and temperature, significantly affect the stability of DMQA. st-andrews.ac.uk Higher operating currents and temperatures can accelerate degradation processes. st-andrews.ac.ukmdpi.com Thermal degradation can occur as high temperatures cause the organic materials to break down. mdpi.com

Chemical Purity: The purity of DMQA and other materials used in the OLED is critical. Impurities can act as traps for charge carriers or participate in unwanted chemical reactions, leading to accelerated degradation. st-andrews.ac.uk Purification techniques like sublimation are often employed to achieve the high purity required for stable OLEDs. ossila.comresearchgate.net

FactorInfluence on DMQA Stability in OLEDs
Molecular Structure Methyl groups on nitrogen atoms prevent intermolecular hydrogen bonding, enhancing stability and preventing excimer formation. noctiluca.euresearchgate.netacs.orgimaging.org
Host Material A suitable host like Alq₃ promotes efficient energy transfer and minimizes degradation of DMQA. ossila.comacs.orgresearchgate.net
Device Architecture Balanced charge injection and transport through optimized layer design reduce stress on DMQA molecules. acs.orgresearchgate.net
Operating Conditions High currents and temperatures can accelerate chemical and thermal degradation. st-andrews.ac.ukmdpi.com
Material Purity High purity of DMQA and other device components is essential to prevent impurity-driven degradation. ossila.comst-andrews.ac.ukresearchgate.net

Photostability of DMQA and Related Chromophores

The photostability of this compound (DMQA) and related quinacridone chromophores is a critical attribute, particularly for their application as pigments and in electronic devices where they are exposed to light. wallpics.comdipengroup.com

Quinacridone pigments, in general, are known for their excellent lightfastness and resistance to fading. wallpics.comdipengroup.com Their robust molecular structure contributes to this stability, allowing them to maintain their vibrant colors even under prolonged exposure to sunlight and other environmental stressors. wallpics.com However, the degree of photostability can be influenced by the specific chemical substitutions on the quinacridone core.

Studies have shown that the presence of methyl groups in DMQA contributes to its stability. acs.org In comparison to unsubstituted quinacridone (QA), which forms extensive hydrogen bond networks, the methyl groups in DMQA prevent these interactions. acs.orgimaging.org This lack of hydrogen bonding can reduce the pathways for photodegradation.

Research on related quinacridone derivatives has provided further insights. For instance, a study comparing the photostability of various red synthetic organic pigments, including a quinacridone (Pigment Red 122, which is 2,9-dimethylquinacridone), found that the pigments themselves were quite stable under accelerated solar radiation. researchgate.net The degradation observed was primarily in the binder of the paints rather than the pigment. researchgate.net

Furthermore, innovative approaches, such as fusing quinacridone with triptycene (B166850) units, have been explored to enhance photostability. acs.org This molecular "end-capping" strategy has been shown to significantly improve the photostability of the chromophore in a polymer matrix. acs.org

Environmental Stability and Degradation Pathways of Quinacridones

Quinacridone pigments, including this compound (DMQA), are generally recognized for their high stability and resistance to environmental degradation. wallpics.comdipengroup.comsustainability-directory.com This resilience is a key reason for their widespread use in demanding applications like automotive coatings and plastics. wallpics.commarketresearchfuture.com However, under specific environmental conditions, they can undergo degradation through various pathways.

Photodegradation Studies

Photodegradation, or photolysis, is a primary degradation pathway for many organic pigments, initiated by the absorption of light energy, particularly UV radiation. sustainability-directory.com This energy can excite electrons within the pigment molecule, potentially leading to the breaking of chemical bonds and a subsequent loss of color. sustainability-directory.com

While quinacridones exhibit good lightfastness, they are not entirely immune to photodegradation. wallpics.comsustainability-directory.com Prolonged exposure to UV light can cause some fading or color shifts, especially when the pigment is in a less concentrated form. sustainability-directory.com The mechanism of photodegradation can involve several processes:

Direct Photolysis: The direct absorption of photons leads to bond cleavage within the quinacridone molecule.

Photo-oxidation: In the presence of oxygen, excited pigment molecules can react to form oxidized products, leading to color changes. researchgate.net

Radical Reactions: Light can generate highly reactive free radicals that can attack and degrade the pigment structure. sustainability-directory.com

Studies on related quinacridone compounds have shown that their oxidative degradation can lead to the formation of benzoic acid, which is considered to have low toxicological and ecotoxicological impact. mdpi.com

Hydrolysis Tests

Hydrolysis is a chemical reaction where water molecules break down chemical bonds. sustainability-directory.com For quinacridone pigments, their low solubility in water generally limits the extent of hydrolysis under normal environmental conditions. mdpi.comresearchgate.net

However, the synthesis and modification of quinacridones can involve hydrolysis steps under specific laboratory conditions. For example, the synthesis of certain quinacridone derivatives may involve an alkaline hydrolysis step to convert an ester intermediate into a dicarboxylic acid. sci-hub.se Another study demonstrated the hydrolysis of a difluoroboron complex of 6,13-dihydroxyquinacridone (QA-BF₂) to produce the air-sensitive 6,13-dihydroxyquinacridone (QA-OH). nii.ac.jp This hydrolysis was shown to be time-dependent, with the majority of the conversion occurring within several hours in a solution containing water. nii.ac.jp

These studies, while not directly focused on environmental degradation, indicate that the quinacridone structure can be susceptible to hydrolysis under specific pH and solvent conditions. However, the inherent insolubility of most quinacridone pigments makes significant environmental hydrolysis unlikely.

Mitigation Strategies for DMQA Degradation

To enhance the longevity and performance of devices and materials containing this compound (DMQA), several strategies can be employed to mitigate its degradation. These strategies primarily focus on optimizing the material itself and the environment in which it is used.

Molecular Design and Synthesis:

Structural Modification: As demonstrated by the fusion of triptycene units to the quinacridone core, modifying the molecular structure can significantly enhance photostability. acs.org This approach of "end-capping" can protect the chromophore from degradative reactions. acs.org

High Purity Synthesis: Ensuring the high purity of DMQA during synthesis is crucial. ossila.comresearchgate.net The removal of impurities that could act as catalysts for degradation or as charge traps in electronic devices is essential for long-term stability. st-andrews.ac.uk Sublimation is a common technique used to achieve the necessary purity for OLED applications. ossila.com

Device Engineering for OLEDs:

Optimized Host Materials: The selection of a suitable host material is critical for the stability of DMQA in OLEDs. A host with appropriate energy levels and charge transport properties can ensure efficient energy transfer to the DMQA dopant and prevent degradative processes. acs.orgst-andrews.ac.uk

Balanced Charge Injection: Designing the device architecture to ensure balanced injection of holes and electrons is vital. acs.orgst-andrews.ac.uk An imbalance can lead to the accumulation of charges and the formation of reactive species that can degrade the organic materials. mdpi.com

Barrier and Encapsulation Layers: To protect against extrinsic degradation factors, the use of barrier layers and encapsulation is a standard practice. researchgate.net These layers prevent the ingress of moisture and oxygen, which can cause chemical degradation of the organic layers, including DMQA. mdpi.com

Formulation in Pigment Applications:

Use of Stabilizers: In applications such as paints and plastics, the incorporation of UV stabilizers and antioxidants into the formulation can help protect the quinacridone pigment from photodegradation and oxidation. acs.org

Mitigation StrategyDescription
Structural Modification Altering the molecular structure of DMQA, for example, by adding protective groups, to enhance its intrinsic stability. acs.org
High Purity Synthesis Utilizing purification methods like sublimation to remove impurities that can accelerate degradation. ossila.comresearchgate.net
Optimized Host Materials Selecting host materials in OLEDs that promote efficient and stable operation of the DMQA dopant. acs.orgst-andrews.ac.uk
Balanced Charge Injection Engineering OLED device structures to prevent charge accumulation and associated degradation mechanisms. acs.orgst-andrews.ac.uk
Encapsulation Protecting OLEDs from environmental moisture and oxygen with barrier layers. mdpi.comresearchgate.net
Use of Stabilizers Incorporating additives like UV absorbers and antioxidants in pigment formulations to prevent photodegradation. acs.org
Binder Selection Choosing a durable and protective binder material for paints and coatings to shield the pigment. researchgate.net

Future Research Directions for N,n Dimethylquinacridone

Exploration of Novel DMQA Derivatives for Enhanced Performance

The exploration of novel derivatives of N,N'-Dimethylquinacridone (DMQA) is a promising avenue for enhancing the performance of organic electronic devices. Researchers are actively investigating how modifications to the core DMQA structure can influence its electronic and optical properties.

One area of focus is the synthesis of N,N'-substituted quinacridones with different alkyl and aryl groups. rsc.org A comparative study of this compound (DMQA), N,N'-dibutylquinacridone (DBQA), and N,N'-diphenylquinacridone (DPQA) revealed that such substitutions significantly impact the spectroscopic and electrochemical properties, as well as the molecular arrangement in thin films. rsc.org For instance, the absorption spectra of these compounds show slight redshifts in thin films compared to solutions, with DMQA exhibiting the most significant shift. rsc.org Furthermore, the photoluminescence (PL) spectrum of a DMQA thin film is strongly redshifted with a large Stokes shift, indicating strong intermolecular π-π interactions that can decrease PL efficiency. rsc.org These interactions are crucial for charge transport in organic field-effect transistors (OFETs). rsc.org

Another strategy involves fusing triptycene (B166850) units to the quinacridone (B94251) core. acs.org This "triptycene end-capping" has been shown to increase solubility and enhance the fluorescence quantum yield in the solid state. acs.org For example, a triptycene-fused derivative exhibited a remarkable increase in fluorescence quantum yield in a cast thin film compared to its classical counterpart. acs.org

The development of quinacridone-based polymers also presents a significant opportunity. acs.org Studies on such polymers have shown that they can form π-π stacking structures with short intermolecular distances, which is beneficial for charge transport. acs.org Interestingly, the hole mobilities in these polymers were found to be relatively insensitive to molecular weight and orientational order, suggesting a robust charge transport mechanism. acs.org

Future research will likely focus on synthesizing a wider range of DMQA derivatives with tailored properties. This includes exploring different substituent groups, developing new polymerization strategies, and investigating the effects of these modifications on device performance in applications such as OLEDs, OFETs, and organic solar cells. researchgate.netrsc.org

Advanced Characterization Techniques for In-situ Studies of DMQA Devices

To gain a deeper understanding of the structure-property relationships in this compound (DMQA)-based devices, advanced in-situ characterization techniques are becoming increasingly vital. These methods allow researchers to observe the dynamic changes in the material's structure and properties during device operation or fabrication processes.

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful tool for probing the molecular packing and orientation of thin films. mdpi.comnsf.gov In-situ GIWAXS can be used to monitor the evolution of the crystalline structure of DMQA films during processes like spin-coating or thermal annealing. nih.govutwente.nl This provides crucial insights into how processing conditions influence the final film morphology and, consequently, the device performance. nih.gov For instance, in-situ GIWAXS has been employed to elucidate the formation mechanism of 2D halide perovskite films, revealing distinct stages of film formation and providing a pathway to rationally design fabrication techniques. nih.gov Similar approaches can be applied to DMQA-based systems to optimize their thin-film morphology for enhanced charge transport.

The development of specialized in-situ/operando cells for X-ray scattering experiments allows for the characterization of electroactive polymer thin films in their operational environment, such as in an aqueous electrolyte. nsf.gov This is particularly relevant for applications like organic electrochemical transistors or sensors where the interaction with the electrolyte plays a crucial role. This technique can capture subtle structural changes, including those in the π-π stacking distance and the degree of disorder, which were previously inaccessible with ex-situ methods. nsf.gov

Beyond X-ray scattering, other in-situ techniques such as time-resolved photoluminescence and absorption spectroscopy can provide valuable information about the excited-state dynamics and charge generation processes in DMQA-based devices. By combining these advanced characterization methods, researchers can build a comprehensive picture of how DMQA functions within a device and identify key factors that limit its performance.

Theoretical Modeling for Predictive Material Design of DMQA Analogs

Theoretical modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for the predictive design of novel this compound (DMQA) analogs with tailored properties for specific electronic applications. researchgate.netyoutube.comresearchgate.net DFT calculations allow researchers to investigate the electronic structure, optical properties, and charge transport characteristics of new molecular designs before their synthesis, saving significant time and resources. ijcsrr.orgencyclopedia.pub

Computational studies can predict key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and molecular orbital distributions. ijcsrr.orgresearchgate.net These parameters are crucial for determining the potential of a new molecule for use in devices like organic light-emitting diodes (OLEDs) or organic solar cells. For example, DFT calculations have been used to study new quinacridone-based dyes for dye-sensitized solar cells, revealing that the designed molecules have low band gaps and excellent optical properties, suggesting they could be effective photosensitizers. researchgate.net

Furthermore, theoretical modeling can provide insights into the intermolecular interactions and solid-state packing of DMQA analogs. scispace.com For instance, computational studies on the adsorption of quinacridone on metal clusters have helped to understand the interface between the organic semiconductor and the metal electrodes in OLEDs. scispace.com The analysis of molecular electrostatic potential and other computed properties can confirm the nature of these interactions. scispace.com

High-throughput computational screening, combining DFT calculations with machine learning, is an emerging approach for accelerating the discovery of new materials. consensus.app This methodology can be applied to rapidly screen large libraries of virtual DMQA analogs to identify promising candidates with desired thermoelectric or other electronic properties. consensus.app

By integrating theoretical predictions with experimental validation, researchers can establish clear design principles for developing the next generation of high-performance DMQA-based materials.

Integration of DMQA in Emerging Organic Electronic Architectures

Beyond its established use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), this compound (DMQA) and its derivatives are being explored for integration into a variety of emerging organic electronic architectures. researchgate.netrsc.org These new applications leverage the unique properties of quinacridone-based materials, such as their high charge mobility, strong light absorption, and chemical stability. researchgate.net

Flexible and Stretchable Electronics: The development of flexible and stretchable electronics is a rapidly growing field, with applications in wearable sensors, bio-integrated devices, and conformable displays. nih.govrsc.orgvtt.fi The intrinsic mechanical properties of organic semiconductors like DMQA, combined with innovative device design and fabrication techniques, make them suitable for these applications. vtt.fi Research is focused on developing materials and integration strategies that allow electronic devices to maintain their performance under mechanical stress. rsc.org

Photodetectors and Sensors: DMQA has been utilized in green light photodetectors for applications such as photosensors and chemical sensors. ossila.com The ability to tune the optical and electronic properties of DMQA derivatives through chemical modification opens up possibilities for creating sensors with high selectivity and sensitivity. rsc.org For example, DMQA has been used as a binder to a polyaromatic cage for the development of molecular sensors. rsc.org

Thermoelectric Devices: Organic thermoelectric materials can convert waste heat into useful electrical energy. N,N'-dibutyl quinacridone, a derivative of DMQA, has been implemented as a photothermal evaporator for solar steam and thermoelectric power generation. rsc.org This highlights the potential of quinacridone-based materials in energy harvesting applications.

Bioelectronics: The biocompatibility of certain organic materials makes them suitable for bioelectronic applications, such as implantable devices and biosensors. nih.gov While research in this area for DMQA is still nascent, the ability to functionalize the quinacridone core could lead to the development of new materials for bio-integration.

The integration of DMQA into these emerging architectures requires a multidisciplinary approach, combining materials science, chemistry, physics, and engineering to address the challenges of device fabrication, performance, and long-term stability.

Sustainable Synthesis and Processing of DMQA-based Materials

As the applications of this compound (DMQA) and its derivatives expand, there is a growing emphasis on developing sustainable synthesis and processing methods for these materials. This focus on "green chemistry" aims to reduce the environmental impact of producing and using DMQA-based electronic devices.

Recycling and Degradation: The end-of-life of electronic devices is a significant environmental concern. Research into the recyclability of quinacridone-based materials is an important future direction. Furthermore, understanding the biodegradation and environmental fate of these materials is crucial. Studies have shown that the oxidative degradation of quinacridones can lead to toxicologically benign products like benzoic acid, and that biodegradation is generally slow. nih.gov

Solution Processing and Green Solvents: For applications in printed electronics, the solubility of DMQA derivatives is a key consideration. The development of derivatives that are soluble in more environmentally friendly solvents, rather than chlorinated or aromatic solvents, is a major goal. acs.org The synthesis of mono-cholesterol substituted quinacridone derivatives that can form gels in a range of organic solvents upon ultrasound irradiation is a step in this direction, potentially enabling new processing methods. acs.org

By focusing on sustainable synthesis, processing, and end-of-life considerations, the field of DMQA-based organic electronics can move towards a more circular and environmentally responsible model.

Q & A

Q. What are the key photophysical properties of DMQA relevant to OLED applications?

DMQA exhibits absorption maxima at 294 nm and 510 nm in tetrahydrofuran (THF), with fluorescence emission at 523 nm (solution phase) . Its HOMO and LUMO energy levels are 5.35 eV and 3.17 eV, respectively, making it suitable as an electron transport host material in OLEDs. These properties enable efficient charge injection and prevent excimer formation, critical for achieving high luminance (>88,000 cd/m²) and current efficiency (21.1 cd/A) in double-host systems (e.g., aminoanthracene/Alq₃) .

Q. How is DMQA integrated into OLED device architectures?

DMQA is typically used as a green dopant in emissive layers. A standard OLED structure includes layers such as Al/LiF/Alq₃ (electron transport), DMQA-doped Alq₃ (emissive), triphenylamine tetramer (hole transport), and ITO (anode). Device optimization involves balancing dopant concentration (e.g., 1–5 wt%) and annealing protocols to minimize aggregation and excimer formation .

Q. What safety precautions are required when handling DMQA in laboratory settings?

DMQA requires standard organic compound handling protocols: use gloves, avoid inhalation of dust, and work in a fume hood. While specific toxicity data are limited, analogous quinacridones suggest potential skin/eye irritation. Waste disposal should follow institutional guidelines for halogenated organics .

Advanced Research Questions

Q. How do DMQA's solid-state photoluminescence (PL) properties differ from its solution-phase behavior?

In thin films, DMQA exhibits a strongly red-shifted PL maximum at 610 nm (vs. 523 nm in THF) with a Stokes shift of ~75 nm, attributed to intermolecular π-π interactions and vibronic coupling. The solid-state spectrum shows a broad tail into the near-infrared (NIR), absent in solution, due to excimer-like states . Methodologically, spin-coating or vacuum deposition under inert conditions (N₂ purging) is critical to achieving reproducible thin films .

Q. What computational methods are used to determine DMQA's electronic excited states?

Density functional theory (DFT) and multireference configuration interaction (MRCI) calculations are employed to model DMQA's triplet (T₁, T₂) and singlet (S₁) states. Radical anion photodetachment photoelectron (PD-PE) spectroscopy validates these predictions, revealing electron affinities and adiabatic transition energies. For example, T₁ for DMQA is identified at ~1.8 eV above S₀ .

Q. How does DMQA's molecular packing influence charge transport in organic semiconductors?

DMQA adopts a γ-quinacridone-derived crystal structure with parallel molecular packing, facilitating π-orbital overlap. Computational studies (DFT + Marcus theory) show that this arrangement enhances hole mobility (~10⁻³ cm²/V·s) compared to disordered phases. Intermolecular hydrogen bonding between carbonyl groups further stabilizes the lattice, reducing trap states .

Q. What spectroscopic techniques enhance structural characterization of DMQA?

Surface-enhanced Raman scattering (SERS) on silver colloids and Langmuir-Blodgett (LB) monolayers resolves DMQA's vibrational modes, particularly C=O stretching (1670 cm⁻¹) and quinoidal ring deformations. Plasmon-enhanced fluorescence on Ag/Au nanostructures amplifies weak emission signals, enabling single-molecule studies .

Q. How does DMQA contribute to mechanochromic materials?

In blends with 2-alkyl-4-(pyren-1-yl)thiophenes, DMQA exhibits reversible mechanochromic color shifts (e.g., red-to-green) due to stress-induced changes in molecular packing. Time-resolved X-ray diffraction and differential scanning calorimetry (DSC) are used to correlate phase transitions with optical responses .

Q. Can DMQA derivatives be applied in energy storage systems?

Pyrolysis of 2,9-dimethylquinacridone (structurally similar to DMQA) at 600°C yields carbonaceous materials with 61% char yield, suitable as sodium-ion battery anodes. Thermogravimetric analysis (TGA) and X-ray photoelectron spectroscopy (XPS) confirm graphitic domains and nitrogen doping, enhancing Na⁺ storage capacity .

Q. Methodological Notes

  • For OLED fabrication, vacuum deposition at <10⁻⁶ Torr ensures minimal contamination .
  • SERS requires substrate optimization (e.g., Ag/Au ratio) to match DMQA's absorption profile .
  • Computational modeling should include solvent effects (e.g., THF polarizability) for accurate PL predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.